molecular formula C6H9Br2N3 B1443231 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole CAS No. 799269-66-2

3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole

Cat. No. B1443231
M. Wt: 282.96 g/mol
InChI Key: OLZSOXYOAUGTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole, also known as TMBTA, is a chemical compound with a wide range of applications in scientific research. It is primarily used as a reagent in organic synthesis, as a catalyst for the production of polymers, and as a chromogenic agent for the detection of proteins. TMBTA has also been used for the synthesis of various heterocyclic compounds, including azoles and pyridines. Additionally, it has been investigated for its potential use as a therapeutic agent for the treatment of cancer and other diseases.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Dibromo-Triazoles: Dibromo-triazoles and their amino derivatives are important functional materials. The synthesis of 3,5-Dibromo-4H-1,2,4-triazole can be achieved using bromine, N-bromosuccinimide, or other brominating agents. Its structure has been confirmed using various techniques like NMR, infrared, LC-MS, XRD, and elementary analysis, indicating its potential for diverse applications (Yu et al., 2014).
  • Crystal Structures of Dibromo-Triazoles: These compounds, including 3,5-dibromo-1-H-1,2,4-triazole, have been synthesized and characterized by IR, NMR, and X-ray single crystal diffraction studies. They show promise in medicinal, pesticide, and energetic materials applications (Wang et al., 2020).

Reactivity and Derivative Formation

  • Reactions with NH-azoles: When reacted with other compounds, like 3,5-dimethylpyrazole, the product formation includes various derivatives such as 5-azolylmethyl-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles. The reaction product structure depends on the substitution rate of leaving groups in the reagents (Khaliullin et al., 2014).

Applications in Medicine and Agriculture

  • Medicinal and Agricultural Applications: Triazole heterocyclic compounds, including those derived from 3,5-dibromo-1,2,4-triazole, have applications in medicine, agriculture, and industry. They have been studied for their potential as cholinesterase inhibitors, antimicrobial agents, and more (Mohsen, 2012).

Corrosion Inhibition

  • Corrosion Inhibition in Acidic Media: Derivatives of 3,5-dibromo-1,2,4-triazole have been studied for their efficiency in corrosion inhibition of mild steel in acidic media. The inhibition process follows Langmuir's adsorption isotherm, indicating significant practical applications (Lagrenée et al., 2002).

Advanced Synthesis Techniques

  • Microwave-Assisted Organic Synthesis: 3,5-Dibromo-1H-1,2,4-triazole has been used in the efficient synthesis of 5-amino-3-bromo-1,2,4-triazole analogs and their derivatives using microwave-assisted organic synthesis and continuous-flow microfluidic synthetic methods (Szommer et al., 2012).

properties

IUPAC Name

3,5-dibromo-1-(2-methylpropyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br2N3/c1-4(2)3-11-6(8)9-5(7)10-11/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZSOXYOAUGTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679539
Record name 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole

CAS RN

799269-66-2
Record name 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole
Reactant of Route 6
3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.